(3-hydroxyphenyl)methyl benzoate

Description

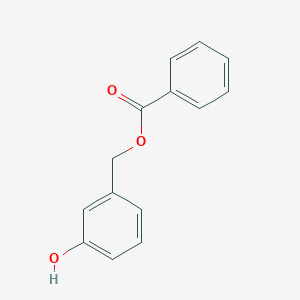

(3-Hydroxyphenyl)methyl benzoate is an aromatic ester derived from benzoic acid and 3-hydroxyphenyl methanol. Structurally, it consists of a benzoate group (benzene ring with a carbonyl-ester moiety) linked to a 3-hydroxyphenyl substituent via a methyl bridge. This compound shares synthetic and structural similarities with other benzoate esters, such as methyl benzoate and benzyl benzoate, but its hydroxyl group introduces distinct physicochemical and biological properties. Potential applications include roles in pharmaceuticals, agrochemicals, or fragrance industries, though further research is required to confirm these uses.

Properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

(3-hydroxyphenyl)methyl benzoate |

InChI |

InChI=1S/C14H12O3/c15-13-8-4-5-11(9-13)10-17-14(16)12-6-2-1-3-7-12/h1-9,15H,10H2 |

InChI Key |

RNXDSUVYRWSRJD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid 3-hydroxybenzyl ester typically involves the esterification of benzoic acid with 3-hydroxybenzyl alcohol. One common method is the acylation of 3-hydroxybenzyl alcohol using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of benzoic acid 3-hydroxybenzyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as acidic or basic resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(3-hydroxyphenyl)methyl benzoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Benzoic acid and 3-hydroxybenzaldehyde.

Reduction: 3-hydroxybenzyl alcohol and benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(3-hydroxyphenyl)methyl benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and preservatives due to its aromatic properties.

Mechanism of Action

The mechanism of action of benzoic acid 3-hydroxybenzyl ester involves its interaction with cellular components. The ester can permeate cell membranes and undergo hydrolysis to release benzoic acid and 3-hydroxybenzyl alcohol. These metabolites can then exert their effects by interacting with specific molecular targets and pathways, such as inhibiting microbial growth by disrupting cell membrane integrity .

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group in (3-hydroxyphenyl)methyl benzoate distinguishes it from non-polar analogs like methyl benzoate, likely enhancing solubility in aqueous environments .

- Compared to methyl 3-methoxybenzoate, the hydroxyl group may reduce metabolic stability due to susceptibility to enzymatic oxidation or conjugation reactions .

Metabolic and Hydrolytic Stability

- Methyl benzoate and ethyl benzoate are hydrolyzed by carboxylesterases (CES) in vitro, with inhibition studies confirming CES-mediated metabolism .

- The hydroxyl group in (3-hydroxyphenyl)methyl benzoate could alter hydrolysis kinetics. For example, intramolecular hydrogen bonding between the hydroxyl and ester carbonyl may either stabilize the ester bond (slowing hydrolysis) or increase acidity, accelerating enzymatic cleavage .

- Benzyl benzoate exhibits slower hydrolysis due to steric hindrance from the benzyl group, a feature absent in (3-hydroxyphenyl)methyl benzoate .

Industrial and Olfactory Profiles

- Odor profiles: Methyl benzoate (cananga-like), benzyl benzoate (almond-like), and hexyl benzoate (woody-green) are valued in fragrances . The hydroxyl group in (3-hydroxyphenyl)methyl benzoate may impart a phenolic or medicinal odor, limiting its use in perfumery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.